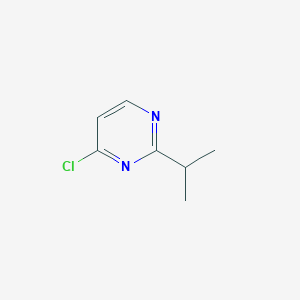

4-Chloro-2-(propan-2-yl)pyrimidine

Overview

Description

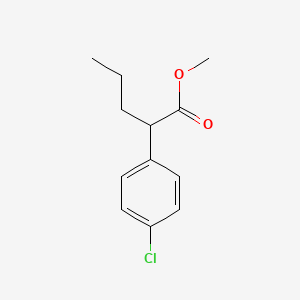

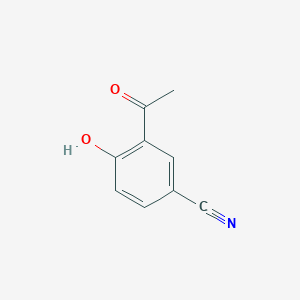

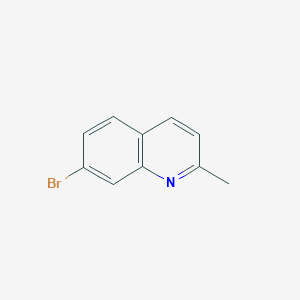

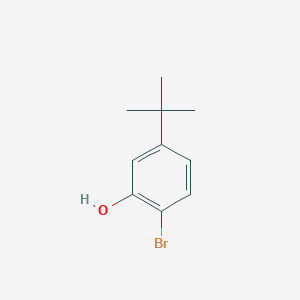

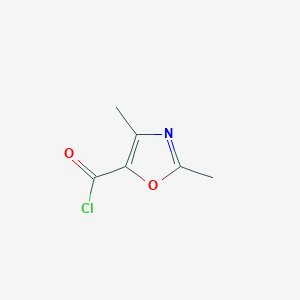

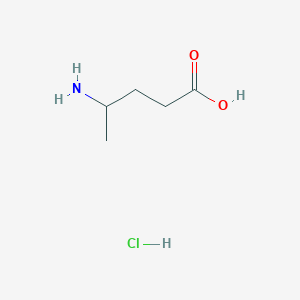

4-Chloro-2-(propan-2-yl)pyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. The specific structure of this compound includes a chlorine atom at the 4-position and an isopropyl group at the 2-position of the pyrimidine ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the functionalization of dichloropyrimidine precursors. For instance, the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines involves a double cross-coupling reaction starting from 2,4-dichloro-6-methylpyrimidine . Similarly, 4-aryl-5-pyrimidinylimidazoles are synthesized from 2,4-dichloropyrimidine through sequential functionalization . These methods demonstrate the versatility of dichloropyrimidine as a starting material for synthesizing various pyrimidine derivatives, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. For example, the crystal structures of certain pyrimidine chalcogen compounds have been determined by X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of synthesized compounds, including this compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, coupling reactions, and cyclocondensation. For instance, the synthesis of 4-chloro-2-(arylchalcogenyl) pyrimidine compounds involves the selective substitution of chlorine with chalcogen-bearing aryl anions . Additionally, the preparation of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate for HIV-1 reverse transcriptase inhibitors, involves methylation, nucleophilic substitution, and chlorination steps . These reactions highlight the reactivity of the chloro and pyrimidinyl groups, which are key functional groups in this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The presence of electron-donating or electron-withdrawing groups can affect the optical absorption and emission properties of these compounds . Additionally, the introduction of substituents like the isopropyl group can impact the compound's hydrophobicity and steric profile, which in turn affects its chemical behavior and potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Development of Anticancer Drugs

4-Chloro-2-(propan-2-yl)pyrimidine has been utilized in the synthesis of compounds with potential applications in anticancer drug development. For instance, the synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine, an important intermediate for small molecule anticancer drugs, involved a high-yield method established through multiple steps including halogenation, coupling, and nucleophilic reactions, indicating its role in the creation of novel anticancer agents (Zhang et al., 2019). Additionally, the compound has been synthesized from 2,4,6-trichloropyrimidine through steps including nucleophilic substitution and coupling reaction, confirming its significance as an intermediate in the development of small molecule anticancer drugs (Kou & Yang, 2022).

Quantum Chemical Analysis and Non-Linear Optical Properties

Research has also been conducted on the quantum chemical characterization of pyrimidine compounds, including derivatives of this compound, to investigate hydrogen bonding sites and their potential applications in non-linear optics (NLO). A study on three pyrimidine compounds derivatives demonstrated the major hydrogen bonding site in the pyrimidine nucleus, which has implications for NLO applications, suggesting the compound's relevance in materials science (Traoré et al., 2017).

Synthesis and Structural Analysis

The compound has also been used in the synthesis of various pyrimidine derivatives, and its structure has been analyzed through various techniques such as X-ray diffraction and NMR spectroscopy. For instance, research on the synthesis and structure of 2-(1Н-Indol-1-yl)-6-ferrocenyl-4-(2-chloroimidazo[1,2-a]pyridin-3-yl)pyrimidine revealed insights into its molecular structure and charge transfer properties (Antuf’eva et al., 2018).

Applications in OLED Technology

This compound derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs). A study on a new class of Ir(III) phosphors assembled using pyrimidine cyclometalates highlighted the use of these derivatives in developing high-performance sky-blue- and white-emitting OLEDs, indicating their importance in advanced materials research (Chang et al., 2013).

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (such as protein kinases) and induce changes that affect cellular processes .

Biochemical Pathways

Related pyrimidine derivatives have been shown to affect the pyrimidine biosynthesis pathway . Dihydroorotate dehydrogenase (DHODH), an enzyme in this pathway, has been identified as a metabolic vulnerability in certain conditions .

Pharmacokinetics

The compound is described as a liquid at room temperature , which may influence its bioavailability.

Result of Action

Related pyrimidine derivatives have shown potential in suppressing the production of certain proteins in vitro .

Action Environment

The compound is described as stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-chloro-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULLJCZLRYHWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498368 | |

| Record name | 4-Chloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68210-26-4 | |

| Record name | 4-Chloro-2-(1-methylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68210-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)